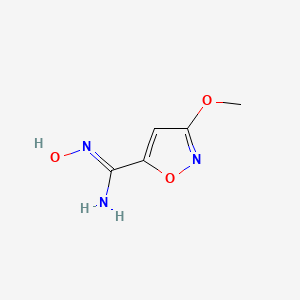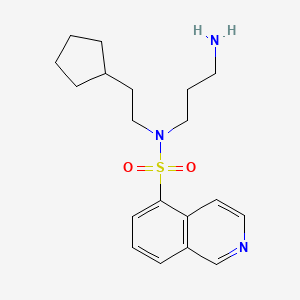
N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring both an isoquinoline core and sulfonamide group, suggests it may have interesting chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction or Bischler-Napieralski reaction.
Introduction of the Sulfonamide Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Aminopropyl and Cyclopentylethyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline core.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonamide group may enhance binding affinity or specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Aminopropyl)isoquinoline-5-sulfonamide
- N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide
Uniqueness
N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
651307-32-3 |
|---|---|
Fórmula molecular |
C19H27N3O2S |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
N-(3-aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C19H27N3O2S/c20-11-4-13-22(14-10-16-5-1-2-6-16)25(23,24)19-8-3-7-17-15-21-12-9-18(17)19/h3,7-9,12,15-16H,1-2,4-6,10-11,13-14,20H2 |
Clave InChI |
HHSNUZGOWAERSW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CCN(CCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


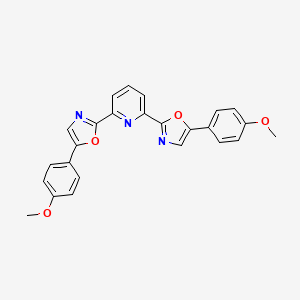
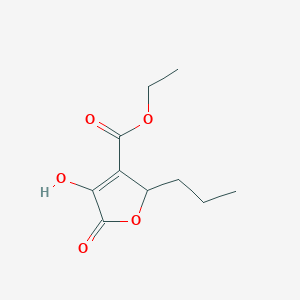
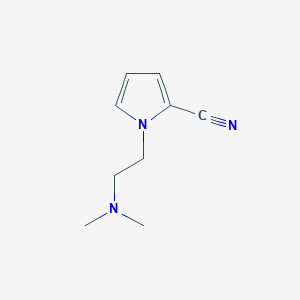
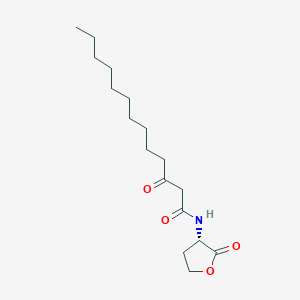
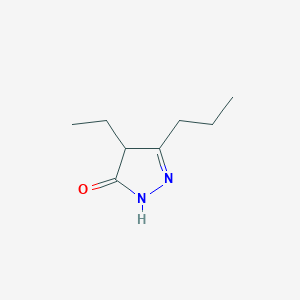
![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
![3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879732.png)

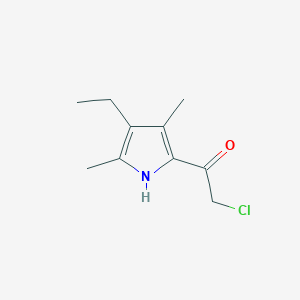
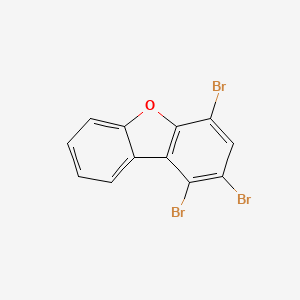
![Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-](/img/structure/B12879744.png)
